molecular formula C15H11F4NO2 B5171163 N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide

N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide

Cat. No. B5171163
M. Wt: 313.25 g/mol
InChI Key: GBZDUKLWWDTBHH-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide (ETB) is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research for its potential therapeutic applications. ETB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
Biochemical and Physiological Effects
N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide has also been found to be relatively stable under a variety of conditions, allowing for long-term storage. However, there are also some limitations to the use of N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several potential future directions for the study of N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide may also have potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide may have applications in the development of new anti-cancer therapies. Further studies are needed to explore these potential applications of N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide.

Synthesis Methods

N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide can be synthesized through a multi-step process involving the reaction of 3-ethoxyaniline with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide.

Scientific Research Applications

N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO2/c1-2-22-9-5-3-4-8(6-9)20-15(21)10-7-11(16)13(18)14(19)12(10)17/h3-7H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZDUKLWWDTBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxyphenyl)-2,3,4,5-tetrafluorobenzamide

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